molecular formula C8H11BrN2 B12959771 2-(3-Bromopyridin-4-yl)propan-2-amine

2-(3-Bromopyridin-4-yl)propan-2-amine

Cat. No.: B12959771
M. Wt: 215.09 g/mol
InChI Key: LYTXTGLEZDNFPX-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-4-yl)propan-2-amine is a chemical compound with the molecular formula C8H11BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyridin-4-yl)propan-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 3-bromopyridine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyridin-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of pyridine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives without the bromine atom.

Scientific Research Applications

2-(3-Bromopyridin-4-yl)propan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-4-yl)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromopyridin-2-yl)propan-2-amine
  • 2-(4-Bromopyridin-2-yl)propan-2-amine
  • 2-(5-Bromopyridin-2-yl)propan-2-amine

Uniqueness

2-(3-Bromopyridin-4-yl)propan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the bromine atom and the amine group can significantly impact its interaction with molecular targets and its overall properties.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

2-(3-bromopyridin-4-yl)propan-2-amine

InChI

InChI=1S/C8H11BrN2/c1-8(2,10)6-3-4-11-5-7(6)9/h3-5H,10H2,1-2H3

InChI Key

LYTXTGLEZDNFPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=NC=C1)Br)N

Origin of Product

United States

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